
4-tert-Butyl-2'-(thiomethyl)benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-tert-Butyl-2’-(thiomethyl)benzophenone” (also known as BP-4) is a compound with the molecular formula C18H20OS and a molecular weight of 284.42 . It is commonly used as a UV filter in a variety of consumer products.
Molecular Structure Analysis
The InChI code for “4-tert-Butyl-2’-(thiomethyl)benzophenone” is 1S/C18H20OS/c1-18(2,3)15-9-5-13(6-10-15)17(19)14-7-11-16(20-4)12-8-14/h5-12H,1-4H3 . This indicates the presence of a tert-butyl group, a methylthio group, and a benzophenone core in the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-tert-Butyl-2’-(thiomethyl)benzophenone” include a molecular weight of 284.42 . Unfortunately, other specific properties like boiling point, melting point, and density were not available in the sources I found.
Applications De Recherche Scientifique
Photochemical Reactions
4-tert-Butyl-2'-(thiomethyl)benzophenone has been studied for its behavior in photochemical reactions. For example, research on the reduction of benzophenone by aliphatic amines under nanosecond flash photolysis revealed insights into quantum yields and kinetic isotope effects, indicating the potential utility of substituted benzophenones in studying photochemical processes and radical formation (Inbar, Linschitz, & Cohen, 1981).
Photoinitiators
Substituted benzophenones, including derivatives like 4-tert-Butyl-2'-(thiomethyl)benzophenone, have been synthesized and evaluated as novel monomeric and polymeric photoinitiators. These compounds show potential in initiating polymerization reactions under light, with studies indicating their efficiency and photophysical properties compared to traditional benzophenone (Balta, Karahan, Avci, & Arsu, 2015).
Chemical Interactions
Research has also been conducted on the interactions of substituted benzophenones with various chemical compounds. For instance, the reactivity of phosphaboradibenzofulvene towards hydrogen, acetonitrile, benzophenone, and 2,3-dimethylbutadiene has been investigated, providing insights into the chemical behavior and potential applications of these compounds in organic synthesis and materials science (Breunig, Hübner, Bolte, Wagner, Lerner, & Armstrong, 2013).
Propriétés
IUPAC Name |
(4-tert-butylphenyl)-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-18(2,3)14-11-9-13(10-12-14)17(19)15-7-5-6-8-16(15)20-4/h5-12H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWFYDIHSIYPAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-2'-(thiomethyl)benzophenone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

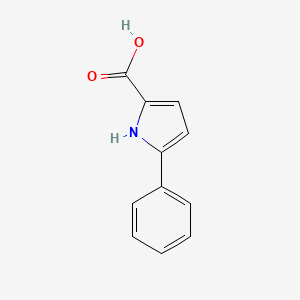
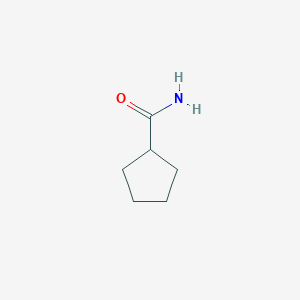



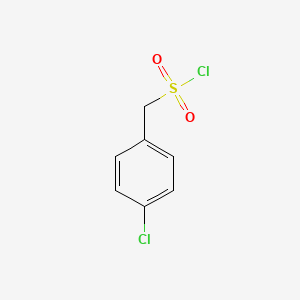
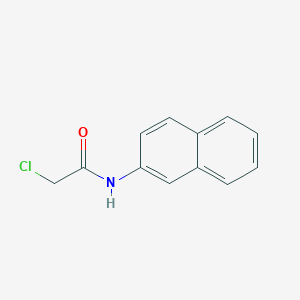
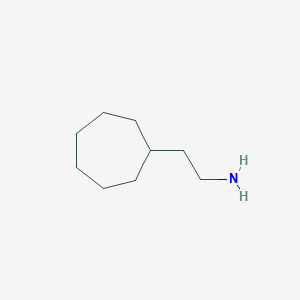

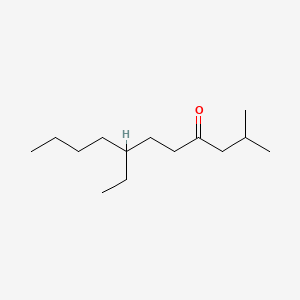


![2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal](/img/structure/B1346255.png)
